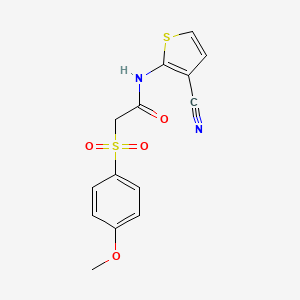
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C14H12N2O4S2 and its molecular weight is 336.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-cyanothiophen-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, with the CAS number 941908-51-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O4S2, with a molecular weight of approximately 350.4 g/mol. The compound features a thiophene ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antioxidant Activity : Compounds that inhibit the Nrf2-Keap1 protein-protein interaction (PPI) are of particular interest due to their potential in treating diseases linked to oxidative stress and inflammation .
- Antimicrobial Properties : Many thiophene derivatives have shown antimicrobial activities, making them candidates for further investigation in this area.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific structural components in enhancing biological activity. For example:
- Thiomethyl and Sulfonamide Groups : These groups are crucial for the binding affinity to biological targets.
- Substituents on the Phenyl Ring : Variations in substituents can significantly affect the potency and selectivity of the compound against specific targets.
Inhibition of Nrf2-Keap1 Interaction
A study focused on the inhibition of the Nrf2-Keap1 interaction demonstrated that modifications in the acyl group and phenylene ring positions could optimize potency. The study synthesized various derivatives based on initial findings, revealing that certain configurations led to enhanced inhibitory activity .
Antioxidant Potential
Research has indicated that compounds structurally similar to this compound exhibit significant antioxidant properties. These compounds can upregulate cellular defense mechanisms against oxidative stress by modulating enzyme transcription involved in detoxification processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-cyano-thiophen-2-yl)-1,3,4-thiadiazol | Cyano group addition | Antibacterial |
| N-(5-bromothiophen-2-yl)-1,3,4-oxadiazol | Oxadiazole and thiophene | Anticancer |
| N-(3-cyanothiophen-2-yl)-4-methoxyphenylsulfonamide | Sulfonamide functionality | Antimicrobial |
These comparisons illustrate how structural variations can lead to distinct biological profiles, emphasizing the need for further studies on this compound.
Propiedades
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-20-11-2-4-12(5-3-11)22(18,19)9-13(17)16-14-10(8-15)6-7-21-14/h2-7H,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIWQQHFQSFGQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=CS2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













